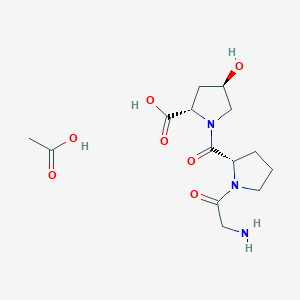

Tripeptide-29 Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

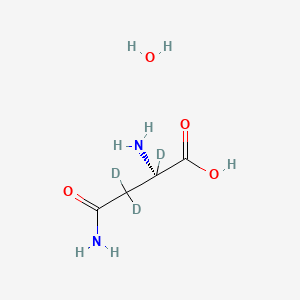

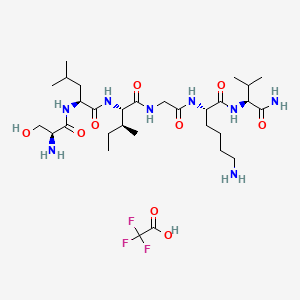

H-Gli-Pro-Hip-OH (acetato) es un compuesto peptídico conocido por su función como inhibidor de la dipeptidil peptidasa 4 (DPP-4). Este compuesto está formado por glicil-L-prolil-4R-hidroxi-L-prolina, monoacetato. Tiene una fórmula molecular de C12H19N3O5 • C2H4O2 y un peso molecular de 345.3 . El compuesto se utiliza principalmente en investigación científica debido a sus efectos inhibitorios sobre la enzima DPP-4, que participa en la regulación del metabolismo de la glucosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Gli-Pro-Hip-OH (acetato) normalmente implica el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: Los aminoácidos se acoplan a la resina utilizando reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y el 1-hidroxibenzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido se escinde de la resina utilizando una mezcla de escisión que contiene TFA, agua y captadores como triisopropilsilano (TIS).

Métodos de producción industrial

La producción industrial de H-Gli-Pro-Hip-OH (acetato) sigue rutas sintéticas similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso y garantizar una alta pureza y rendimiento. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Gli-Pro-Hip-OH (acetato) principalmente experimenta reacciones de hidrólisis y enzimáticas. Como péptido, puede ser hidrolizado por proteasas, descomponiéndose en sus aminoácidos constituyentes.

Reactivos y condiciones comunes

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para hidrolizar los enlaces peptídicos. Los reactivos comunes incluyen ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).

Reacciones enzimáticas: Las proteasas como la tripsina o la quimotripsina pueden catalizar la hidrólisis del péptido.

Principales productos formados

Los principales productos formados a partir de la hidrólisis de H-Gli-Pro-Hip-OH (acetato) son los aminoácidos individuales: glicina, prolina e hidroxiprolina .

Aplicaciones Científicas De Investigación

H-Gli-Pro-Hip-OH (acetato) tiene varias aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis y la hidrólisis de péptidos.

Biología: Investigado por su papel en la inhibición de la DPP-4, que participa en el metabolismo de la glucosa y la regulación de la insulina.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de la diabetes debido a su actividad inhibitoria de la DPP-4.

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y como patrón de referencia en química analítica.

Mecanismo De Acción

H-Gli-Pro-Hip-OH (acetato) ejerce sus efectos inhibiendo la actividad de la enzima DPP-4. La DPP-4 es responsable de la degradación de las hormonas incretinas, que desempeñan un papel crucial en la regulación de la secreción de insulina y la homeostasis de la glucosa. Al inhibir la DPP-4, H-Gli-Pro-Hip-OH (acetato) prolonga la actividad de las hormonas incretinas, lo que lleva a una mejor secreción de insulina y a una reducción de los niveles de glucosa en sangre .

Comparación Con Compuestos Similares

H-Gli-Pro-Hip-OH (acetato) se puede comparar con otros inhibidores de la DPP-4 como la sitagliptina, la vildagliptina y la saxagliptina. Si bien estos compuestos también inhiben la DPP-4, H-Gli-Pro-Hip-OH (acetato) es único debido a su estructura peptídica, que puede ofrecer diferentes propiedades farmacocinéticas y farmacodinámicas .

Lista de compuestos similares

- Sitagliptina

- Vildagliptina

- Saxagliptina

- Linagliptina

- Alogliptina

Propiedades

IUPAC Name |

acetic acid;(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7-,8+,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-KEMIKLHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B8209952.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B8209955.png)

![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)

![[9-[(Cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid](/img/structure/B8210030.png)